molecular formula C15H9F2NOS B14997207 (2Z)-2-(2,5-difluorobenzylidene)-2H-1,4-benzothiazin-3(4H)-one

(2Z)-2-(2,5-difluorobenzylidene)-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B14997207
M. Wt: 289.30 g/mol
InChI Key: UKNUTJOSZRNCIV-ZSOIEALJSA-N
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Description

(2Z)-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is a synthetic organic compound characterized by its unique structure, which includes a benzothiazine core and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE typically involves the condensation of 2,5-difluorobenzaldehyde with 3,4-dihydro-2H-1,4-benzothiazin-3-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts or under reflux.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.

Scientific Research Applications

(2Z)-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE: shares similarities with other benzothiazine derivatives and difluorophenyl compounds.

    2-Hydroxy-2-methylpropiophenone: Another compound with a benzene ring and functional groups that undergo similar reactions.

    2-Thiophenemethylamine: Contains a thiophene ring and exhibits comparable reactivity in substitution reactions.

Uniqueness

The uniqueness of (2Z)-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE lies in its specific combination of a benzothiazine core and a difluorophenyl group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C15H9F2NOS

Molecular Weight

289.30 g/mol

IUPAC Name

(2Z)-2-[(2,5-difluorophenyl)methylidene]-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C15H9F2NOS/c16-10-5-6-11(17)9(7-10)8-14-15(19)18-12-3-1-2-4-13(12)20-14/h1-8H,(H,18,19)/b14-8-

InChI Key

UKNUTJOSZRNCIV-ZSOIEALJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)/C(=C/C3=C(C=CC(=C3)F)F)/S2

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=CC3=C(C=CC(=C3)F)F)S2

Origin of Product

United States

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